2-Amino-3,5-dibromo-N'-(4-methoxybenzylidene)benzohydrazide
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Overview
Description
2-Amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13Br2N3O2 and a molecular weight of 427.098 g/mol . This compound is part of the hydrazone family, known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 2-Amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-amino-3,5-dibromobenzohydrazide and 4-methoxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
2-Amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form hydrogen bonds with biological molecules, affecting their function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide can be compared with other similar compounds, such as:
- 2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide
- 2-Amino-3,5-dibromo-N’-(2,4-dihydroxybenzylidene)benzohydrazide
- 2-Amino-3,5-dibromo-N’-(4-ethoxybenzylidene)benzohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
302909-91-7 |
---|---|
Molecular Formula |
C15H13Br2N3O2 |
Molecular Weight |
427.09 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13Br2N3O2/c1-22-11-4-2-9(3-5-11)8-19-20-15(21)12-6-10(16)7-13(17)14(12)18/h2-8H,18H2,1H3,(H,20,21)/b19-8+ |
InChI Key |
WHJBFVFUQFCEMI-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
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